4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid
Overview
Description
4-Hydroxy-4-(2-methoxy-5-methyl-phenyl)-butyric acid, more commonly known as HMB, is a naturally occurring metabolite of the essential amino acid leucine. It has been studied for its potential to improve physical performance, reduce muscle damage, and increase muscle growth. HMB has been used in both scientific research and sports nutrition, with promising results in both areas.
Scientific Research Applications
HMB has been studied for its potential to improve physical performance, reduce muscle damage, and increase muscle growth. Studies have shown that HMB supplementation can increase muscle strength and power, reduce muscle damage and soreness, and increase muscle growth. HMB has also been studied for its potential to reduce fat mass and improve body composition.
Mechanism of Action
HMB is thought to act through several mechanisms to improve physical performance, reduce muscle damage, and increase muscle growth. It is believed to act as an anti-catabolic agent, reducing the breakdown of muscle proteins and thus preserving muscle mass. It is also thought to reduce inflammation and oxidative stress in the body, which can reduce muscle damage and soreness. Finally, it is believed to increase protein synthesis, which can lead to increased muscle growth.
Biochemical and Physiological Effects
HMB has been shown to affect a variety of biochemical and physiological processes in the body. It has been shown to increase the activity of an enzyme called mTOR, which is involved in protein synthesis. It has also been shown to increase the activity of an enzyme called AMPK, which is involved in energy metabolism. In addition, HMB has been shown to reduce inflammation and oxidative stress, and to increase muscle strength and power.
Advantages and Limitations for Lab Experiments
HMB has several advantages for use in laboratory experiments. It is a cost-effective and simple to synthesize, making it an attractive option for researchers. It is also a naturally occurring compound, so it is unlikely to have any adverse effects on the body. However, there are some limitations to using HMB in laboratory experiments. It is not very soluble in water, so it can be difficult to work with. Additionally, it is not very stable and can break down easily, making it difficult to store for long periods of time.
Future Directions
There are several potential future directions for HMB research. One potential area of research is to explore the effects of HMB on other physiological processes, such as the immune system or metabolism. Another potential area of research is to investigate the long-term effects of HMB supplementation on physical performance and muscle growth. Additionally, research could be conducted to explore the effects of HMB on other conditions, such as age-related muscle loss or obesity. Finally, research could be conducted to investigate the potential synergistic effects of HMB in combination with other compounds, such as creatine or other amino acids.
properties
IUPAC Name |
4-hydroxy-4-(2-methoxy-5-methylphenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10,13H,4,6H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKVNRFFFAMEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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